molecular formula C17H14FN3O B6347173 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine CAS No. 1354940-42-3

4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Cat. No. B6347173
CAS RN: 1354940-42-3
M. Wt: 295.31 g/mol
InChI Key: SZPDEKUAPZDQET-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, also known as 4-FPP-2-MeO, is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of the chemical phenylpyrrolidine, and is structurally similar to the compounds amphetamine and methamphetamine. 4-FPP-2-MeO has been studied for its potential to act as a stimulant and to have an effect on the central nervous system.

Scientific Research Applications

4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied for its potential to act as a stimulant and to have an effect on the central nervous system. It has been used in scientific research to investigate the effects of stimulants on the behavior of rodents. It has also been used to study the effects of drugs on the release of dopamine and serotonin in the brain. Additionally, it has been used to study the effects of drugs on the locomotor activity of rodents.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not fully understood, however it is believed to act as a releasing agent of monoamines, such as dopamine and serotonin, in the brain. It is believed that 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine increases the release of these neurotransmitters, which can lead to increased alertness, focus, and energy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine are not fully understood. Studies have shown that 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has an effect on the release of dopamine and serotonin in the brain. It has been shown to increase the release of these neurotransmitters, which can lead to increased alertness, focus, and energy. Additionally, 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to increase locomotor activity in rodents.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in lab experiments include its ability to act as a releasing agent of monoamines, such as dopamine and serotonin, in the brain, and its ability to increase locomotor activity in rodents. The limitations of using 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in lab experiments include its lack of long-term safety data, and the potential for side effects such as anxiety, agitation, and insomnia.

Future Directions

There are a number of potential future directions for the research and use of 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine. These include further studies into the effects of 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine on the release of dopamine and serotonin in the brain, and its effects on locomotor activity in rodents. Additionally, further research into the safety and potential side effects of 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine could be conducted. Finally, further studies into the potential therapeutic applications of 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine could be conducted, such as its potential to be used as a stimulant or to treat depression.

Synthesis Methods

4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is synthesized from the reaction of 4-fluorophenylacetonitrile with 2-methoxyphenylhydrazine. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by precipitation with aqueous sodium bicarbonate. The compound can also be synthesized from the reaction of 4-fluorophenylacetonitrile with 2-methoxyphenylhydrazine hydrochloride in a solvent such as dichloromethane. The product is isolated by precipitation with aqueous sodium bicarbonate.

properties

IUPAC Name

4-(4-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c1-22-16-5-3-2-4-13(16)15-10-14(20-17(19)21-15)11-6-8-12(18)9-7-11/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPDEKUAPZDQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

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